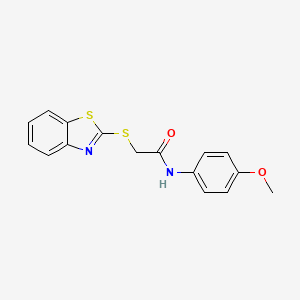![molecular formula C19H20N2O5S B11644790 Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644790.png)
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo es un compuesto orgánico complejo con una variedad de grupos funcionales, incluyendo grupos ciano, etoxi, oxo, sulfanyl y carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo típicamente implica reacciones orgánicas de múltiples pasos. Los materiales de partida y los reactivos utilizados en la síntesis incluyen 4-metilbenzaldehído, ácido cianoacético y cloroformiato de etilo. Las condiciones de reacción a menudo requieren el uso de catalizadores, solventes y condiciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantizan un alto rendimiento y pureza del producto final. Los métodos industriales también se centran en optimizar la rentabilidad y el impacto ambiental del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: Los grupos etoxi y sulfanyl se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero típicamente implican temperatura, presión y pH controlados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden resultar en una amplia gama de productos funcionalizados.
Aplicaciones Científicas De Investigación
El 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo incluyen:
Singularidad
La singularidad del 5-ciano-6-[(2-etoxi-2-oxoethyl)sulfanyl]-4-(4-metilfenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H20N2O5S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-4-26-14(22)10-27-18-13(9-20)15(12-7-5-11(2)6-8-12)16(17(23)21-18)19(24)25-3/h5-8,15-16H,4,10H2,1-3H3,(H,21,23) |
Clave InChI |
MRGOIXJTSQMIPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)
![N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)
![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
![5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644776.png)


